1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester
Overview
Description
1-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester is a member of piperidines.
Scientific Research Applications
Anti-Allergic Activities
Allergies are common immune system disorders triggered by environmental allergens. This compound has been studied for its anti-allergic effects. A series of novel derivatives were synthesized and tested for in vivo anti-allergic activities. Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Notably, some compounds demonstrated stronger potency against allergic asthma than the positive control drug levocetirizine, while others surpassed levocetirizine in the test of allergic itching .
Anti-Inflammatory Potential
Given that allergies often involve subsequent inflammation, researchers explored the potential synergistic action of sulfonamides (which have shown good anti-inflammatory activities) with the pharmacophore of levocetirizine. The new combined compounds, including our target compound, were anticipated to be more potent than levocetirizine .
Mechanism of Action
Target of Action
The primary target of this compound is the H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
This compound acts as an antagonist to the H1 receptors . It has a higher affinity to these receptors than histamine, which means it can effectively block the action of histamine . This blocking action prevents the typical allergic response triggered by histamine .
Biochemical Pathways
The compound’s action on the H1 receptors affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from triggering an allergic response . This action can help alleviate symptoms of allergies such as itching and inflammation .
Result of Action
The compound’s action on the H1 receptors results in a significant reduction in allergic reactions . In particular, it has been found to have potent effects on both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO4S/c1-2-28-20(25)21(29(26,27)19-9-7-18(23)8-10-19)11-13-24(14-12-21)15-16-3-5-17(22)6-4-16/h3-10H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDHMWQQBRXOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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